Tricyclic 5-quinolone derivative 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

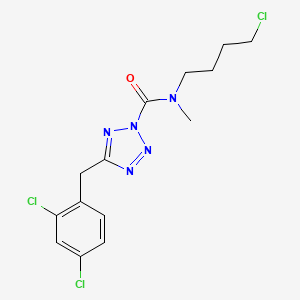

Tricyclic 5-quinolone derivative 1 is a compound belonging to the quinolone family, which is known for its diverse biological activities. Quinolones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antibacterial, antifungal, antiviral, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tricyclic 5-quinolone derivative 1 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the refluxing of 5-substituted thiophene-3-carboxaldehydes with malonic acid in pyridine, followed by cyclization with thionyl chloride in chlorobenzene . Another approach involves the reaction of 4-hydroxyquinolones with bis(methylthio)methylene malononitrile in dimethylformamide and triethylamine to yield the desired tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

化学反応の分析

Types of Reactions: Tricyclic 5-quinolone derivative 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolone N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinolone derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinolone N-oxides.

Reduction: Reduced quinolone derivatives.

Substitution: Halogenated quinolone derivatives.

科学的研究の応用

Tricyclic 5-quinolone derivative 1 has a wide range of applications in scientific research:

作用機序

三環系5-キノロン誘導体1の作用機序には、特定の分子標的および経路との相互作用が含まれます。

抗菌活性: この化合物は、細菌のDNAジャイレースとトポイソメラーゼIVを阻害します。これらの酵素は、DNA複製と転写に不可欠です.

抗炎症活性: 炎症性メディエーターや酵素の活性を調節することにより、炎症を抑制します.

抗癌活性: この化合物は、特定のシグナル伝達経路を活性化し、細胞増殖を阻害することにより、癌細胞のアポトーシスを誘導します.

6. 類似の化合物との比較

三環系5-キノロン誘導体1は、以下のキノロン誘導体などの他のキノロン誘導体と比較することができます。

ナリジクス酸: 主に尿路感染症の治療に使用される、抗菌活性を有する初期のキノロン.

シプロフロキサシン: 幅広い抗菌活性を有するフルオロキノロンであり、様々な感染症の治療に広く用いられています.

レボフロキサシン: グラム陽性菌に対する活性が向上したフルオロキノロン.

類似化合物との比較

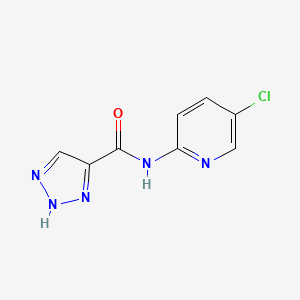

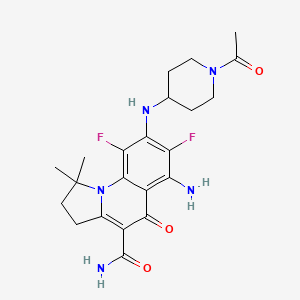

Tricyclic 5-quinolone derivative 1 can be compared with other quinolone derivatives, such as:

Nalidixic Acid: An early quinolone with antibacterial activity, primarily used to treat urinary tract infections.

Ciprofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity, commonly used to treat various infections.

Levofloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.

特性

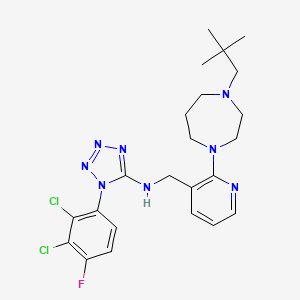

分子式 |

C22H27F2N5O3 |

|---|---|

分子量 |

447.5 g/mol |

IUPAC名 |

8-[(1-acetylpiperidin-4-yl)amino]-6-amino-7,9-difluoro-1,1-dimethyl-5-oxo-2,3-dihydropyrrolo[1,2-a]quinoline-4-carboxamide |

InChI |

InChI=1S/C22H27F2N5O3/c1-10(30)28-8-5-11(6-9-28)27-18-15(23)17(25)14-19(16(18)24)29-12(4-7-22(29,2)3)13(20(14)31)21(26)32/h11,27H,4-9,25H2,1-3H3,(H2,26,32) |

InChIキー |

KPYGNCXHNQMYPD-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCC(CC1)NC2=C(C(=C3C(=C2F)N4C(=C(C3=O)C(=O)N)CCC4(C)C)N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

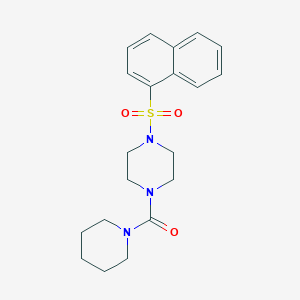

![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)

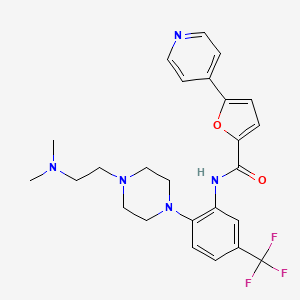

![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)

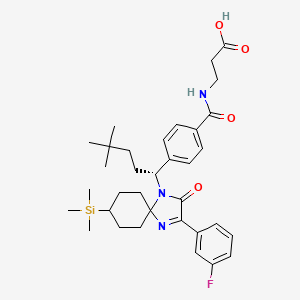

![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)

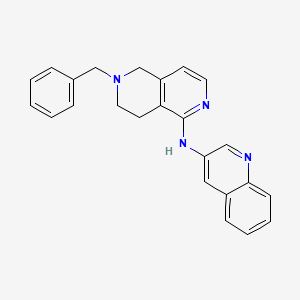

![2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]-6-methylbenzamide](/img/structure/B10836408.png)